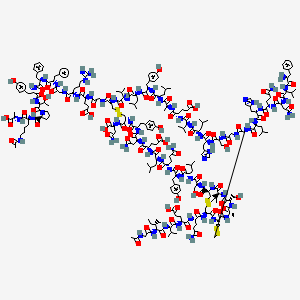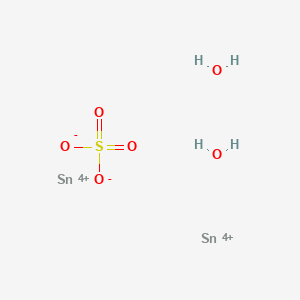
clophen A60
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clophen A60 is one of several technical chlorobiphenyl formulations of the Clophen family, which were manufactured in the past by Bayer AG . It contains complex mixtures of chlorobiphenyls (CBs), also known as polychlorinated biphenyls (PCBs), and by-side trace constituents including highly toxic substances such as chlorodibenzofurans (CDFs) and chloronaphthalenes (CNs) .
Synthesis Analysis
The synthesis of Clophen A60 involves two-dimensional high-performance liquid chromatography (2D-HPLC) separation from a bulk of ortho-substituted chlorobiphenyls using porous graphitic carbon and pyrenyl silica columns .
Molecular Structure Analysis
Clophen A60 consists of 101 peaks representing 116 CB congeners. The most contributing were CBs nos. 138, 153, 134/144/149, and 180 with 15.4, 12.3, 8.2, and 6.5 %, respectively .
Scientific Research Applications
Industrial Compound Research
Clophen A60 is one of the several technical chlorobiphenyl formulations of the Clophen family manufactured in the past by the Bayer AG (former I.G. Farben) in Germany . It has been a subject of several investigations .
Congener-Specific Data Analysis
Congener-specific data on CB composition of Clophen A60 have been a subject of several earlier investigations . This data is useful for understanding the composition, absolute concentrations, environmental and body distribution, and elimination rates of all congeners constituting or contaminating the sample .
Toxicity Studies
Clophen A60 contains highly toxic substances such as chlorodibenzofurans (CDFs; polychlorinated dibenzofurans, PCDFs) and chloronaphthalenes (CNs; polychlorinated naphthalenes, PCNs) . Therefore, it is used in toxicity studies to understand the impact of these substances on the environment and human health .
Source Appointment of PCBs Contamination
The homolog and congener profiles of polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) in commercial PCBs formulations like Clophen A60 are useful information for the source appointment of PCBs contamination .
Risk Assessment
The detailed homolog and congener profiles of PCBs in Clophen A60 are also used for risk assessment caused by potential exposure .
Safety and Hazards
Mechanism of Action
Target of Action
Clophen A60 is a technical chlorobiphenyl formulation, which is part of the Clophen family . It primarily targets the environment, food, and human body contaminants . The compound’s primary targets are the chlorobiphenyls (CBs), chlorodibenzofurans (CDFs), and chloronaphthalenes (CNs) .
Mode of Action
Clophen A60 interacts with its targets by introducing a complex mixture of tens of congeners . These congeners are found and quantified as principal constituents in an original technical CB formulation . The interaction results in changes in the composition, absolute concentrations, environmental and body distribution, and elimination rates of all congeners constituting or contaminating the sample .
Biochemical Pathways
It is known that the compound forms complex mixtures with tens of congeners
Pharmacokinetics
It is known that the compound has a significant impact on the environment and body distribution .
Result of Action
The result of Clophen A60’s action is the creation of a globally diffused environmental, food, and human body contaminants . The compound, when contained in any man-derived product at a concentration exceeding 50 mg/kg, is considered hazardous waste .
Action Environment
The action environment of Clophen A60 is primarily the environment, food, and human body contaminants . Environmental factors such as the presence of other contaminants, temperature, and pH can influence the compound’s action, efficacy, and stability.
properties
| { "Design of the Synthesis Pathway": "The synthesis of clophen A60 involves the condensation of two moles of 2,4,6-trichlorophenol with one mole of 2,4,5-trichlorobenzaldehyde in the presence of a base.", "Starting Materials": [ "2,4,6-trichlorophenol", "2,4,5-trichlorobenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2 moles of 2,4,6-trichlorophenol and 1 mole of 2,4,5-trichlorobenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with water and a suitable organic solvent (e.g. dichloromethane).", "Step 4: Dry the product under vacuum to obtain clophen A60 as a white solid." ] } | |
CAS RN |
11096-99-4 |
Product Name |
clophen A60 |
Molecular Formula |
C9H8S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bicyclo[2.2.1]hept-5-ene-2-methanol](/img/structure/B1172511.png)

